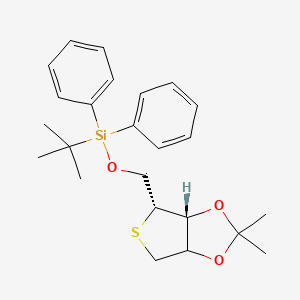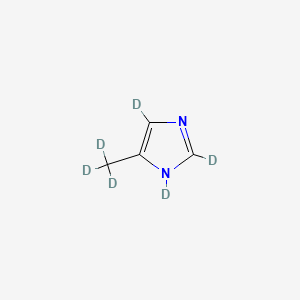
TLR7 agonist 6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
TLR7 agonist 6 is a small molecule that activates Toll-like receptor 7, a protein involved in the innate immune response. Toll-like receptor 7 is primarily expressed in immune cells such as dendritic cells and macrophages. Activation of Toll-like receptor 7 triggers a cascade of immune responses, making this compound a potential candidate for immunotherapy and vaccine adjuvants .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The reaction conditions typically include the use of anhydrous methanol and sodium methoxide, with the reaction mixture heated at 65°C for one hour .
Industrial Production Methods
Industrial production of TLR7 agonist 6 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
TLR7 agonist 6 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted analogs .
Aplicaciones Científicas De Investigación
TLR7 agonist 6 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Industry: Utilized in the development of vaccines and as an adjuvant to enhance vaccine efficacy.
Mecanismo De Acción
The mechanism of action of TLR7 agonist 6 involves binding to Toll-like receptor 7, leading to the activation of the MYD88-dependent pathway. This activation triggers a series of downstream signaling events, including the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and the production of pro-inflammatory cytokines . The compound also activates the caspase-dependent mitochondrial pathway, contributing to its immunostimulatory effects .
Comparación Con Compuestos Similares
Similar Compounds
Imiquimod: Another TLR7 agonist used in the treatment of skin conditions and as an immunomodulatory agent.
Resiquimod: A TLR7/8 agonist with similar immunostimulatory properties.
Uniqueness
TLR7 agonist 6 is unique in its specific structural modifications, which enhance its binding affinity and selectivity for Toll-like receptor 7. These modifications result in improved immunostimulatory properties and reduced side effects compared to other TLR7 agonists .
Propiedades
Fórmula molecular |
C27H30N6O3 |
|---|---|
Peso molecular |
486.6 g/mol |
Nombre IUPAC |
16-amino-6-[4-[(cyclobutylamino)methyl]phenyl]-8,13-dioxa-1,15,18,21-tetrazatetracyclo[12.5.2.13,7.017,20]docosa-3(22),4,6,14,16,20-hexaen-19-one |
InChI |
InChI=1S/C27H30N6O3/c28-24-23-25-32-26(31-24)36-13-2-1-12-35-22-14-18(16-33(25)27(34)30-23)8-11-21(22)19-9-6-17(7-10-19)15-29-20-4-3-5-20/h6-11,14,20,29H,1-5,12-13,15-16H2,(H,30,34)(H2,28,31,32) |
Clave InChI |
ZECLFMPOPJHUCX-UHFFFAOYSA-N |
SMILES canónico |
C1CCOC2=NC(=C3C(=N2)N(CC4=CC(=C(C=C4)C5=CC=C(C=C5)CNC6CCC6)OC1)C(=O)N3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![[(2R,4S,5R)-3,4-dibenzoyloxy-5-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B12393441.png)



